
2,4-dichloro-N-(6-methylpyridin-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-N-(6-methylpyridin-2-yl)benzamide, also known as DMXAA, is a synthetic compound that has been widely studied for its potential use in cancer treatment. DMXAA was first synthesized in 1998 by scientists at the Auckland Cancer Society Research Centre in New Zealand. Since then, DMXAA has been the subject of numerous scientific studies, exploring its synthesis, mechanism of action, and potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of 2,4-dichloro-N-(6-methylpyridin-2-yl)benzamide is not fully understood, but it is thought to involve the activation of the immune system and the induction of tumor cell death. This compound has been shown to activate the production of cytokines, which are proteins that play a key role in the immune response. This activation of the immune system is thought to contribute to the anti-tumor effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to induce the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma). This compound has also been shown to inhibit the formation of new blood vessels, which is an important process in tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2,4-dichloro-N-(6-methylpyridin-2-yl)benzamide is its potent anti-tumor effects. This compound has been shown to have activity against a wide range of tumor types, making it a promising candidate for cancer treatment. However, one limitation of this compound is its toxicity. This compound has been shown to have dose-limiting toxicities in preclinical studies, which may limit its use in clinical settings.
Direcciones Futuras
There are several future directions for research on 2,4-dichloro-N-(6-methylpyridin-2-yl)benzamide. One area of interest is the development of new formulations of this compound that may improve its effectiveness and reduce its toxicity. Another area of interest is the identification of biomarkers that may predict response to this compound treatment. Finally, further studies are needed to determine the safety and efficacy of this compound in clinical settings, including its potential use in combination with other cancer treatments.
Métodos De Síntesis
The synthesis of 2,4-dichloro-N-(6-methylpyridin-2-yl)benzamide involves the reaction of 2,4-dichlorobenzoyl chloride with 6-methylpyridine-2-carboxylic acid, followed by the addition of ammonia and subsequent heating. The resulting product is then purified using various techniques, including recrystallization and chromatography.
Aplicaciones Científicas De Investigación
2,4-dichloro-N-(6-methylpyridin-2-yl)benzamide has been extensively studied for its potential use in cancer treatment. In preclinical studies, this compound has been shown to have potent anti-tumor effects, inducing tumor cell death and inhibiting tumor growth. This compound has also been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.
Propiedades
Fórmula molecular |
C13H10Cl2N2O |
|---|---|
Peso molecular |
281.13 g/mol |
Nombre IUPAC |
2,4-dichloro-N-(6-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C13H10Cl2N2O/c1-8-3-2-4-12(16-8)17-13(18)10-6-5-9(14)7-11(10)15/h2-7H,1H3,(H,16,17,18) |
Clave InChI |
UNTZDJSIWHDWON-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
CC1=NC(=CC=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



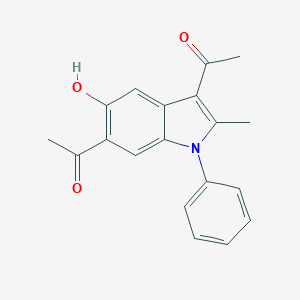
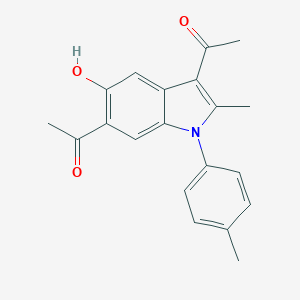
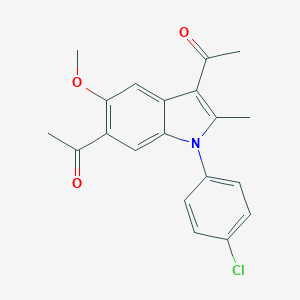


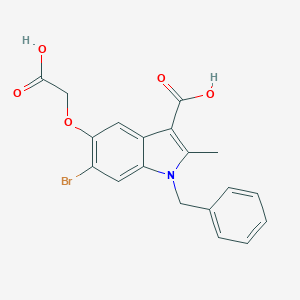
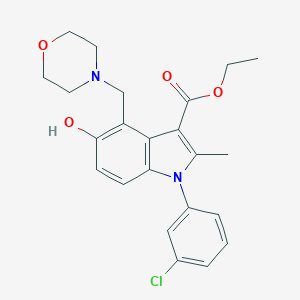
![5-[1-(2-furylmethyl)-5-methoxy-2-methyl-1H-indol-3-yl]-1,3,4-oxadiazol-2-yl hydrosulfide](/img/structure/B271431.png)
![3-amino-6-methyl-1,2-dihydropyrazolo[4,3-c]pyridin-4-one](/img/structure/B271436.png)
![N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-cyclohexylamine](/img/structure/B271441.png)

![1-Amino-2,11-diethyl-3,12-dioxo-2,3,5,6,11,12-hexahydronaphtho[1,2-c][2,7]naphthyridine-4-carbonitrile](/img/structure/B271459.png)
![1-Amino-6-(4-chlorophenyl)-2,7-diethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271461.png)
![1-Amino-2,7-diethyl-6-(4-methylphenyl)-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271462.png)